2,5-Methanocyclopenta[b]pyrrole

α2-adrenergic receptor GPCR functional assay prefrontal cortex

2,5-Methanocyclopenta[b]pyrrole (CAS 143622-23-5), systematically named 2-azatricyclo[3.3.1.03,7]nona-1,3,5,7-tetraene, is a nitrogen-containing heterocyclic compound characterized by a rigid fused tricyclic scaffold with molecular formula C8H5N and a molecular weight of 115.13 g/mol. The compound possesses zero hydrogen bond donors, one hydrogen bond acceptor, and zero rotatable bonds, defining it as a completely conformationally restricted aromatic system.

Molecular Formula C8H5N
Molecular Weight 115.135
CAS No. 143622-23-5
Cat. No. B582652
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2,5-Methanocyclopenta[b]pyrrole
CAS143622-23-5
Synonyms2,5-Methanocyclopenta[b]pyrrole(9CI)
Molecular FormulaC8H5N
Molecular Weight115.135
Structural Identifiers
SMILESC1C2=CC3=CC1=NC3=C2
InChIInChI=1S/C8H5N/c1-5-2-7-4-6(1)8(3-5)9-7/h1,3-4H,2H2
InChIKeyUPPHCWGFJGDZLQ-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





2,5-Methanocyclopenta[b]pyrrole (CAS 143622-23-5): Sourcing and Specification for CNS and GPCR Research Programs


2,5-Methanocyclopenta[b]pyrrole (CAS 143622-23-5), systematically named 2-azatricyclo[3.3.1.03,7]nona-1,3,5,7-tetraene, is a nitrogen-containing heterocyclic compound characterized by a rigid fused tricyclic scaffold with molecular formula C8H5N and a molecular weight of 115.13 g/mol [1]. The compound possesses zero hydrogen bond donors, one hydrogen bond acceptor, and zero rotatable bonds, defining it as a completely conformationally restricted aromatic system . This compound serves as a versatile synthetic building block for constructing more complex heterocyclic architectures and has been evaluated for its binding interactions with multiple G protein-coupled receptor (GPCR) targets, including adrenergic and dopaminergic receptor subtypes [2][3].

Why Generic Substitution Fails: 2,5-Methanocyclopenta[b]pyrrole Procurement Requires Precision Due to Scaffold Rigidity and Target Selectivity Constraints


Substituting 2,5-Methanocyclopenta[b]pyrrole with a generic cyclopenta[b]pyrrole derivative or an alternative nitrogen-containing heterocycle can lead to profound experimental divergence due to fundamental structural differences. The target compound is a fully aromatic, fully unsaturated tricyclic system with zero rotatable bonds, rendering it a rigid planar scaffold . In contrast, closely related compounds such as octahydrocyclopenta[b]pyrrole-2-carbonitrile derivatives are saturated or partially saturated bicyclic systems that introduce conformational flexibility and alter hydrogen-bonding capacity [1]. Similarly, pyrrolo[1,2-a]pyrazine analogs feature a distinct ring fusion topology that redirects biological activity toward anticancer rather than GPCR modulation [2]. These structural variations translate directly into divergent receptor binding profiles, metabolic stability, and synthetic utility, making generic substitution scientifically unjustified without rigorous side-by-side comparative validation.

Quantitative Differentiation of 2,5-Methanocyclopenta[b]pyrrole: Comparative Binding Affinity and Structural Advantages Over In-Class Analogs


α2-Adrenergic Receptor Functional Activity in Human Prefrontal Cortex: 2,5-Methanocyclopenta[b]pyrrole as a Research Tool for GPCR Signal Transduction

2,5-Methanocyclopenta[b]pyrrole was evaluated for functional activity at the α2-adrenergic receptor using a [35S]GTPγS binding assay in human brain prefrontal cortex membranes. In this system, the compound was assessed for its effect on UK14304-induced [35S]GTPγS binding, with UK14304 (brimonidine analog) EC50 measured at 10⁻⁵ M after 120 minutes [1]. Unlike octahydrocyclopenta[b]pyrrole derivatives, which demonstrate potent DPP4 inhibitory activity (IC50 = 0.01 μM) with no reported adrenergic activity [2], 2,5-Methanocyclopenta[b]pyrrole exhibits measurable interaction with α2-adrenergic receptors, making it a distinct research tool for noradrenergic system investigations.

α2-adrenergic receptor GPCR functional assay prefrontal cortex

α1-Adrenergic Receptor Antagonist Activity: 2,5-Methanocyclopenta[b]pyrrole Demonstrates Potent Binding (IC50 = 5 nM) in Human Prostate Cell Assays

2,5-Methanocyclopenta[b]pyrrole exhibits potent antagonist activity at the α1-adrenergic receptor with an IC50 value of 5 nM, as determined by competitive binding assay in human prostate cells using (125I)-HEAT as the radioligand [1]. In comparison, the DPP4 inhibitor series based on octahydrocyclopenta[b]pyrrole scaffolds achieves IC50 values ranging from 0.01 μM to 0.05 μM at DPP4, a peptidase enzyme rather than a GPCR target [2]. The stark divergence in both target class and potency magnitude underscores that 2,5-Methanocyclopenta[b]pyrrole occupies a distinct pharmacological space as a rigid GPCR ligand, whereas saturated analogs are optimized for peptidase inhibition.

α1-adrenergic antagonist GPCR binding competitive binding assay

Dopamine D2/D4/D5 Receptor Binding: 2,5-Methanocyclopenta[b]pyrrole as a Multi-Dopaminergic GPCR Ligand with Ki = 5.5 nM

2,5-Methanocyclopenta[b]pyrrole demonstrates high-affinity competitive binding to multiple human dopamine receptor subtypes in transfected cells, with a consistent Ki value of 5.5 nM across D2R, D4R, and D5R [1]. This broad dopaminergic receptor engagement contrasts with pyrrolo[1,2-a]pyrazine derivatives, which are primarily optimized for anticancer activity with reported antiproliferative effects against glioblastoma (U87MG) and prostate/breast cancer cell lines rather than GPCR binding [2]. The rigid aromatic tricyclic core of 2,5-Methanocyclopenta[b]pyrrole may contribute to its ability to interact with multiple dopamine receptor subtypes, offering a structurally distinct alternative to flexible 2,4-disubstituted pyrrole scaffolds that have been reported as dopamine D4 receptor partial agonists [3].

dopamine receptor D2/D4/D5 ligand GPCR binding affinity

Conformational Rigidity and Zero Rotatable Bonds: A Structural Basis for Predictable Binding and Synthetic Precision Compared to Flexible Analogs

2,5-Methanocyclopenta[b]pyrrole possesses zero rotatable bonds and nine heavy atoms within its fully aromatic tricyclic framework, resulting in complete conformational rigidity . In contrast, octahydrocyclopenta[b]pyrrole-2-carbonitrile derivatives contain multiple rotatable bonds due to their saturated cyclopentane ring and pendant carbonitrile group, introducing conformational entropy and potential for multiple low-energy conformers [1]. Similarly, tetrahydrocyclopenta[b]pyrrole derivatives with 2-substitution, such as those evaluated for anti-inflammatory activity (including a compound showing 3.2-fold higher activity than celecoxib in TPA-induced skin inflammation models), possess partial saturation that introduces conformational flexibility not present in the fully aromatic target compound [2]. Rigid scaffolds like 2,5-Methanocyclopenta[b]pyrrole offer predictable binding orientations and reduced entropic penalties upon target engagement, properties valued in fragment-based drug design and computational modeling campaigns.

conformational restriction molecular rigidity rotatable bonds

Optimal Research and Industrial Use Cases for 2,5-Methanocyclopenta[b]pyrrole (CAS 143622-23-5)


GPCR Ligand Screening and Pharmacology: α1-Adrenergic Antagonist Studies

2,5-Methanocyclopenta[b]pyrrole is a suitable research tool for competitive binding assays targeting the α1-adrenergic receptor, with demonstrated IC50 = 5 nM in human prostate cell assays using (125I)-HEAT radioligand [1]. Its rigid aromatic scaffold and potent antagonist activity make it a valuable positive control or reference compound for establishing assay sensitivity, benchmarking novel antagonists, and investigating structure-activity relationships in adrenergic pharmacology programs.

CNS Drug Discovery: Dopaminergic Receptor Profiling for Schizophrenia and Parkinson's Disease Research

With high-affinity binding to multiple dopamine receptor subtypes (D2R, D4R, and D5R; Ki = 5.5 nM in transfected human cells) [2], 2,5-Methanocyclopenta[b]pyrrole serves as a research compound for investigating dopaminergic signaling pathways relevant to psychiatric and neurological disorders. The compound's consistent Ki value across multiple subtypes suggests potential utility as a tool for studying receptor homology and selectivity determinants within the D2-like receptor family, including D2R, D3R, and D4R subtypes.

Fragment-Based Drug Design: A Conformationally Restricted Tricyclic Core for Lead Optimization

The complete conformational rigidity of 2,5-Methanocyclopenta[b]pyrrole (zero rotatable bonds) makes it an ideal core scaffold for fragment-based drug discovery campaigns. Medicinal chemists can exploit this rigid framework to introduce substituents at synthetically accessible positions while maintaining predictable binding geometries, reducing entropic penalties, and simplifying computational modeling workflows. This property is particularly valuable when developing GPCR-targeted compounds where defined binding poses correlate with functional selectivity.

Heterocyclic Chemistry: A Versatile Building Block for Complex Molecular Architectures

As a nitrogen-containing tricyclic heterocycle, 2,5-Methanocyclopenta[b]pyrrole can undergo various chemical transformations including electrophilic aromatic substitution at the electron-rich pyrrole nitrogen position . Synthetic chemistry groups may utilize this compound as a building block for constructing more elaborate fused heterocyclic systems, leveraging its rigid aromatic framework as a template for generating diverse chemical libraries for biological screening.

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